molecular formula C6H15O2PS2 B1199233 O,S,S-Triethyl phosphorodithioate CAS No. 2404-78-6

O,S,S-Triethyl phosphorodithioate

Cat. No.: B1199233
CAS No.: 2404-78-6
M. Wt: 214.3 g/mol
InChI Key: MKNAVGOWTFZJBQ-UHFFFAOYSA-N
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Description

O,S,S-Triethyl phosphorodithioate is an organophosphorus compound with the molecular formula C6H15O2PS2. It is characterized by the presence of two sulfur atoms, one oxygen atom, and a phosphorus atom bonded to three ethyl groups. This compound is known for its applications in various fields, including agriculture and chemical research.

Scientific Research Applications

O,S,S-Triethyl phosphorodithioate has several applications in scientific research:

    Agriculture: It is used as an intermediate in the synthesis of pesticides and insecticides.

    Chemical Research: It serves as a reagent in the synthesis of other organophosphorus compounds.

    Biological Studies: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Industrial Applications: It is used in the production of lubricants and additives for various industrial processes.

Safety and Hazards

O,S,S-Triethyl Phosphorothiolate is shown to have toxicological lung damage in rats . It is also an organophosphorus used as a pesticide . It is a poison by ingestion, intravenous, and intraperitoneal routes . When heated to decomposition, it emits toxic fumes of POx and SOx .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,S,S-Triethyl phosphorodithioate typically involves the reaction of phosphorus pentasulfide (P2S5) with ethanol. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

P2S5+6C2H5OH2(C2H5O)2P(S)SH+2H2SP_2S_5 + 6C_2H_5OH \rightarrow 2(C_2H_5O)_2P(S)SH + 2H_2S P2​S5​+6C2​H5​OH→2(C2​H5​O)2​P(S)SH+2H2​S

In this reaction, phosphorus pentasulfide reacts with ethanol to produce this compound and hydrogen sulfide as a byproduct. The reaction is usually carried out under an inert atmosphere to prevent oxidation and ensure the purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

O,S,S-Triethyl phosphorodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphorothioates.

    Hydrolysis: In the presence of water, it can hydrolyze to produce phosphoric acid derivatives and hydrogen sulfide.

    Substitution: It can undergo substitution reactions where the ethyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2) or other peroxides are commonly used for oxidation reactions.

    Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis.

    Substitution Reagents: Alkyl halides or aryl halides are used for substitution reactions.

Major Products

    Oxidation: Phosphorothioates

    Hydrolysis: Phosphoric acid derivatives and hydrogen sulfide

    Substitution: Various alkyl or aryl phosphorodithioates

Mechanism of Action

The mechanism of action of O,S,S-Triethyl phosphorodithioate involves its interaction with biological molecules, particularly enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to various physiological effects, depending on the enzyme targeted. The molecular targets and pathways involved in its action are still under investigation, but it is known to affect enzymes involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • O,S,S-Trimethyl phosphorodithioate
  • O,O,S-Trimethyl phosphorodithioate
  • O,O,S-Triethyl phosphorodithioate

Uniqueness

O,S,S-Triethyl phosphorodithioate is unique due to its specific structural configuration, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-bis(ethylsulfanyl)phosphoryloxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O2PS2/c1-4-8-9(7,10-5-2)11-6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNAVGOWTFZJBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(SCC)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O2PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178786
Record name O,S,S-Triethyl phosphorodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2404-78-6
Record name O,S,S-Triethyl phosphorodithioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2404-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O,S,S-Triethyl phosphorodithioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002404786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,S,S-Triethyl phosphorodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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